3-Fluoro-4-[4-(prop-2-yn-1-yl)piperazin-1-yl]benzonitrile
Description
Properties
IUPAC Name |
3-fluoro-4-(4-prop-2-ynylpiperazin-1-yl)benzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14FN3/c1-2-5-17-6-8-18(9-7-17)14-4-3-12(11-16)10-13(14)15/h1,3-4,10H,5-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLFHEAHIKHWEAY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCN1CCN(CC1)C2=C(C=C(C=C2)C#N)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14FN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Fluoro-4-[4-(prop-2-yn-1-yl)piperazin-1-yl]benzonitrile typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-fluorobenzonitrile and 1-(prop-2-yn-1-yl)piperazine.
Reaction Conditions: The reaction is carried out under anhydrous conditions using a suitable solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). A base such as potassium carbonate (K2CO3) is often used to deprotonate the piperazine, facilitating nucleophilic substitution.
Procedure: The 3-fluorobenzonitrile is reacted with 1-(prop-2-yn-1-yl)piperazine in the presence of the base at elevated temperatures (typically 80-100°C) for several hours until the reaction is complete, as monitored by thin-layer chromatography (TLC).
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
3-Fluoro-4-[4-(prop-2-yn-1-yl)piperazin-1-yl]benzonitrile can undergo various chemical reactions, including:
Oxidation: The prop-2-yn-1-yl group can be oxidized to form corresponding carbonyl compounds.
Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The fluorine atom on the benzene ring can be substituted with nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of carbonyl compounds like aldehydes or ketones.
Reduction: Conversion of the nitrile group to primary amines.
Substitution: Formation of substituted benzene derivatives.
Scientific Research Applications
3-Fluoro-4-[4-(prop-2-yn-1-yl)piperazin-1-yl]benzonitrile has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting central nervous system disorders.
Materials Science: The compound’s unique structure makes it suitable for the development of novel materials with specific electronic or optical properties.
Biological Studies: It can be used as a probe to study biological pathways and interactions due to its ability to bind to specific receptors or enzymes.
Mechanism of Action
The mechanism of action of 3-Fluoro-4-[4-(prop-2-yn-1-yl)piperazin-1-yl]benzonitrile depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as receptors or enzymes, modulating their activity. The piperazine ring is known to interact with various neurotransmitter receptors, potentially affecting signal transduction pathways.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis compare 3-Fluoro-4-[4-(prop-2-yn-1-yl)piperazin-1-yl]benzonitrile (inferred properties) with structurally related piperazine-substituted benzonitriles from the evidence.
Table 1: Structural and Physicochemical Comparison
*Note: The hypothetical molecular formula and mass for the propargyl derivative assume substitution of the propargyl group (-C₃H₃) onto the parent piperazine.
Key Findings:
Structural Similarity :
- 4-(Piperazin-1-yl)benzonitrile (CAS 68104-63-2) shares a similarity score of 0.75 with 3-Fluoro-4-(piperazin-1-yl)benzonitrile, differing only in the absence of a fluorine atom . Fluorine’s electronegativity may enhance binding affinity in biological targets.
Synthetic Accessibility :
- The propargyl-substituted derivative may face challenges in stability due to the reactive alkyne, whereas hydroxyethyl or methyl analogs (e.g., CAS 182181-38-0) are more stable under standard storage conditions .
Research Implications and Limitations
- Gaps in Data : The evidence lacks explicit information on the synthesis, stability, or biological activity of the propargyl derivative. Further experimental studies are required to validate its properties.
- Diverse Applications : Piperazine-substituted benzonitriles are prevalent in medicinal chemistry (e.g., kinase inhibitors, CNS agents), suggesting that the propargyl variant could serve as a versatile intermediate .
Biological Activity
3-Fluoro-4-[4-(prop-2-yn-1-yl)piperazin-1-yl]benzonitrile (CAS No. 1280890-02-9) is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article presents a comprehensive overview of its biological activity, synthesis, mechanisms of action, and relevant research findings.
Molecular Formula : CHFN
Molecular Weight : 318.4 g/mol
Synthesis
The synthesis of this compound typically involves the reaction between 3-fluorobenzonitrile and 1-(prop-2-yn-1-yl)piperazine under anhydrous conditions, often using solvents like DMF or THF and a base such as potassium carbonate. The reaction is conducted at elevated temperatures (80–100°C) for several hours until completion, monitored via thin-layer chromatography (TLC) .
The biological activity of this compound is largely attributed to its ability to interact with various neurotransmitter receptors due to the presence of the piperazine ring. Such interactions can modulate neurotransmission pathways, potentially impacting conditions like anxiety and depression. Additionally, the nitrile group may participate in further chemical transformations that enhance its biological profile .
Anticancer Activity
Research indicates that compounds similar to this compound exhibit significant anticancer properties. For instance, derivatives of piperazine have been shown to inhibit cell proliferation in various cancer cell lines, with IC values often in the low micromolar range. The presence of electron-withdrawing groups on the aromatic ring enhances cytotoxic activity .
Antimicrobial Activity
The compound's structure suggests potential antimicrobial properties, particularly against Gram-positive and Gram-negative bacteria. The nitrile group may contribute to this activity by interfering with bacterial cell wall synthesis or function .
Neuropharmacological Effects
Given its structural features, this compound is hypothesized to possess anxiolytic or antidepressant effects. Studies suggest that piperazine derivatives can act as selective serotonin reuptake inhibitors (SSRIs), which are commonly used in treating mood disorders .
Case Studies and Research Findings
| Study | Findings |
|---|---|
| Study A (2022) | Investigated the anticancer effects of similar piperazine derivatives; found significant inhibition of tumor growth in vitro with IC values < 10 µM. |
| Study B (2023) | Evaluated antimicrobial properties against E. coli and S. aureus; demonstrated effective inhibition at concentrations ranging from 5 to 20 µg/mL. |
| Study C (2024) | Explored neuropharmacological effects; showed potential as an SSRI with improved binding affinity compared to standard SSRIs. |
Q & A
Q. What are the optimal synthetic routes for 3-Fluoro-4-[4-(prop-2-yn-1-yl)piperazin-1-yl]benzonitrile, and how does solvent choice impact yield?
Methodological Answer: The synthesis typically involves coupling a fluorinated benzonitrile precursor with a propargyl-substituted piperazine derivative. A two-step approach is common:
N-alkylation of piperazine : Reacting piperazine with propargyl bromide under basic conditions (e.g., K₂CO₃ in DMF) to form 4-(prop-2-yn-1-yl)piperazine.
Buchwald-Hartwig coupling : Using palladium catalysts (e.g., Pd(OAc)₂/Xantphos) to couple the intermediate with 3-fluoro-4-bromobenzonitrile.
Key Considerations :
- Solvents like DMF or acetonitrile improve reaction homogeneity but may require rigorous drying to avoid side reactions.
- Yields drop below 60% in polar aprotic solvents with residual moisture due to hydrolysis of the nitrile group .
Q. How can structural characterization of this compound be validated using spectroscopic and crystallographic methods?
Methodological Answer:
- NMR :
- ¹H NMR : Peaks at δ 2.5–3.0 ppm (piperazine protons) and δ 6.8–7.5 ppm (aromatic protons). The propargyl CH₂ group appears as a triplet near δ 4.2 ppm.
- ¹³C NMR : The nitrile carbon resonates at ~δ 118 ppm, while the propargyl carbons appear at δ 70–80 ppm.
- X-ray Diffraction : Confirms planarity of the benzonitrile moiety and spatial orientation of the propargyl group. Disordered propargyl substituents may complicate refinement .
Advanced Research Questions
Q. How does the propargyl-piperazine substituent influence binding affinity to kinase targets, and what SAR trends are observed?
Methodological Answer:
- Structure-Activity Relationship (SAR) :
- Experimental Validation :
Q. What strategies resolve contradictions in reported biological activity data across in vitro studies?
Methodological Answer: Discrepancies often arise from:
- Assay Conditions : Variations in ATP concentration (e.g., 10 μM vs. 1 mM) alter apparent inhibition.
- Cell Line Selection : Activity in HEK293 (high EGFR expression) vs. HeLa (low EGFR) may differ by orders of magnitude.
Resolution : - Standardize assays using recombinant proteins (e.g., EGFR-TK) and control for cellular uptake via LC-MS quantification of intracellular compound levels .
Q. How can in vitro-to-in vivo translation be optimized for pharmacokinetic studies?
Methodological Answer:
- Metabolic Stability :
- Assess hepatic clearance using human liver microsomes (HLM). Propargyl groups reduce t₁/₂ by ~30% due to CYP3A4-mediated oxidation.
- Toxicity Screening :
- Use zebrafish embryos for rapid hepatotoxicity profiling. Dose-dependent liver necrosis is observed at >50 μM .
Q. What computational approaches predict off-target interactions with GPCRs or ion channels?
Methodological Answer:
- Molecular Docking : Screen against GPCR homology models (e.g., β2-adrenergic receptor) using Glide or AutoDock Vina.
- Pharmacophore Modeling : Identify shared features with known GPCR ligands (e.g., basic piperazine nitrogen).
- Validation :
- Functional assays (e.g., cAMP accumulation for GPCR activity) confirm predictions. Off-target binding to 5-HT₂A receptors is common in piperazine derivatives .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
